(S)-Methyl 1-(2-chloroacetyl)-2-oxoimidazolidine-4-carboxylate
(S)-Methyl 1-(2-chloroacetyl)-2-oxoimidazolidine-4-carboxylate
Brand Name:
Vulcanchem
CAS No.:
177553-35-4
VCID:
VC20930890
InChI:
InChI=1S/C7H9ClN2O4/c1-14-6(12)4-3-10(5(11)2-8)7(13)9-4/h4H,2-3H2,1H3,(H,9,13)/t4-/m0/s1
SMILES:
COC(=O)C1CN(C(=O)N1)C(=O)CCl
Molecular Formula:
C7H9ClN2O4
Molecular Weight:
220.61 g/mol
(S)-Methyl 1-(2-chloroacetyl)-2-oxoimidazolidine-4-carboxylate
CAS No.: 177553-35-4
Cat. No.: VC20930890
Molecular Formula: C7H9ClN2O4
Molecular Weight: 220.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 177553-35-4 |
|---|---|
| Molecular Formula | C7H9ClN2O4 |
| Molecular Weight | 220.61 g/mol |
| IUPAC Name | methyl (4S)-1-(2-chloroacetyl)-2-oxoimidazolidine-4-carboxylate |
| Standard InChI | InChI=1S/C7H9ClN2O4/c1-14-6(12)4-3-10(5(11)2-8)7(13)9-4/h4H,2-3H2,1H3,(H,9,13)/t4-/m0/s1 |
| Standard InChI Key | IWFLJOUTFMQRAP-BYPYZUCNSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1CN(C(=O)N1)C(=O)CCl |
| SMILES | COC(=O)C1CN(C(=O)N1)C(=O)CCl |
| Canonical SMILES | COC(=O)C1CN(C(=O)N1)C(=O)CCl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator